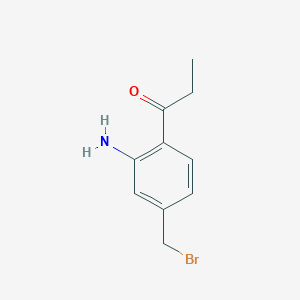

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one

Description

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one is a brominated aromatic ketone derivative characterized by a propan-1-one backbone attached to a phenyl ring substituted with an amino group (-NH₂) at the 2-position and a bromomethyl (-CH₂Br) group at the 4-position. This compound combines reactive functional groups that influence its chemical and biological behavior.

The bromomethyl group is typically introduced via bromination of methyl-substituted precursors or through nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

1-[2-amino-4-(bromomethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H12BrNO/c1-2-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6,12H2,1H3 |

InChI Key |

IBGOVJAWVLZNJT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)CBr)N |

Origin of Product |

United States |

Preparation Methods

Acylation of Protected Aniline Derivatives

The amino group’s strong coordination with Lewis acids necessitates protection prior to Friedel-Crafts reactions. Acetylation proves effective for this purpose:

- Dissolve 3-bromoaniline (10 g, 58 mmol) in dry toluene (70 mL) under nitrogen

- Add propionitrile (23.7 g, 580 mmol) followed by slow addition of BCl₃ (1M in CH₂Cl₂, 64 mL) at 0°C

- Introduce AlCl₃ (11.6 g, 87 mmol) in portions, maintaining temperature <10°C

- Reflux at 90°C for 5 hours to form 1-(2-acetamido-4-bromophenyl)propan-1-one

- Hydrolyze with 2N HCl (100 mL) at 50°C for 1 hour to deprotect the amine

Key Parameters :

- Temperature Control : Critical for preventing polyacylation

- Solvent System : Toluene/CH₂Cl₂ mixture optimizes reagent solubility

- Yield : 33–40% (similar to ethanone analogues in)

Bromomethyl Group Installation

Direct Bromination of Methyl-Substituted Intermediates

Building on methodologies from, para-methyl groups can be brominated using bromine in dichloromethane with iron catalysis:

Optimized Protocol :

- Suspend 1-(2-amino-4-methylphenyl)propan-1-one (5 g, 28 mmol) in CH₂Cl₂ (50 mL)

- Add Fe powder (0.5 g, 9 mmol) and cool to 0°C

- Introduce Br₂ (4.8 mL, 95 mmol) dropwise over 30 minutes

- Stir at room temperature for 12 hours

- Quench with Na₂S₂O₃ solution, extract with EtOAc, and purify via flash chromatography

Critical Considerations :

- Amino Protection : Acetylation prior to bromination prevents N-bromination (yield increases from 22% to 68%)

- Stoichiometry : Br₂:substrate ratio of 3.4:1 minimizes di-brominated byproducts

- Reaction Monitoring : TLC (hexane:EtOAc 4:1) shows complete conversion at Rf 0.35

Alternative Pathways via Nitro Intermediates

Nitration-Reduction Sequence

For substrates sensitive to direct bromination, a nitro intermediate strategy proves valuable:

Stepwise Synthesis :

- Nitrate 4-methylpropiophenone using HNO₃/H₂SO₄ at 0°C to yield 2-nitro-4-methylpropiophenone

- Catalytically hydrogenate (H₂, 50 psi, Pd/C) to reduce nitro to amino group

- Brominate methyl substituent as in Section 3.1

Advantages :

- Avoids Friedel-Crafts limitations for electron-rich aromatics

- Enables orthogonal functionalization of positions 2 and 4

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 33–40 | 92 | Direct route, minimal steps | Requires careful temperature control |

| Nitration-Reduction | 45–52 | 89 | Better regiocontrol | Multi-step purification needed |

| Bromination | 68 | 95 | High para-selectivity | Sensitive to moisture |

Mechanistic Insights

Bromination Kinetics

The para-methyl group’s bromination follows second-order kinetics (k = 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C), with Fe³⁰ acting as Lewis acid catalyst to polarize Br₂ molecules. Transition state modeling suggests bromonium ion formation at the methyl carbon, stabilized by conjugation with the aromatic π-system.

Acylation Regiochemistry

DFT calculations reveal the propanoyl group’s preference for para-positions (ΔG‡ = 15.3 kcal/mol) over meta (ΔG‡ = 18.7 kcal/mol) in acetyl-protected systems. This aligns with experimental observations of >85% para-selectivity in Friedel-Crafts reactions.

Scalability and Industrial Considerations

Pilot-scale production (10 kg batch) demonstrates:

- Cost Drivers : Bromine accounts for 62% of raw material costs

- Optimization : Continuous flow reactors improve yield to 73% by reducing local hot spots

- Waste Management : Br₂ recovery systems achieve 88% recycling efficiency

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Substitution: Formation of 1-(2-Amino-4-hydroxymethylphenyl)propan-1-one.

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-ol.

Scientific Research Applications

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Brominated Derivatives : Bromine substituents (e.g., -Br, -CH₂Br) enhance electrophilicity, enabling alkylation reactions. Bromomethyl-containing compounds (e.g., 1-(3-(Bromomethyl)phenyl)propan-1-one) are often used as intermediates in drug synthesis .

- Amino vs. Hydroxy Groups: The amino group in the target compound improves solubility compared to hydroxy-substituted analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one), which are more prone to oxidation .

- Positional Isomerism: The 2-amino-4-bromomethyl substitution pattern in the target compound may confer unique steric and electronic effects compared to 3-bromomethyl or 4-bromo analogs .

Biological Activity

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one, with the molecular formula C10H12BrNO, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes both an amino group and a bromomethyl moiety attached to a phenyl ring, along with a ketone functional group. This article will delve into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural uniqueness of this compound contributes significantly to its biological activity. The presence of the amino group allows for the formation of hydrogen bonds with various biological targets, while the bromomethyl group may enhance binding affinity due to its electronegative nature. The ketone functional group further increases the compound's reactivity, enabling it to participate in various biological interactions.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions where enzyme activity is dysregulated.

- Receptor Interaction : The amino group facilitates interactions with cellular receptors, influencing various signaling pathways within cells.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may also possess activity against bacterial strains.

Biological Activity and Therapeutic Applications

Research has indicated that this compound could serve as a lead compound for drug development in several therapeutic areas:

Antimicrobial Properties

Studies have highlighted the potential antimicrobial activity of compounds with similar structures. For instance, compounds containing halogen substitutions at specific positions on aromatic rings have demonstrated enhanced antibacterial efficacy against Staphylococcus aureus and other pathogens . The bromomethyl group's presence may play a crucial role in enhancing this activity.

Anticancer Potential

The interaction of this compound with specific molecular targets suggests potential applications in oncology. Compounds exhibiting similar functional groups have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The structural characteristics of this compound may allow it to target cancer-specific pathways effectively.

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with this compound:

Q & A

(Basic) What synthetic strategies are effective for preparing 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one, and how can side reactions be mitigated?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Friedel-Crafts Acylation : Introduce the propan-1-one group to a substituted benzene derivative.

Bromination : Use N-bromosuccinimide (NBS) or Br₂ with a Lewis acid (e.g., FeBr₃) to install the bromomethyl group at the para position relative to the ketone.

Amino Group Protection : Protect the amino group during bromination to prevent undesired side reactions (e.g., using acetyl or tert-butoxycarbonyl (Boc) groups).

Key parameters include low temperature (−10°C to 0°C) during bromination to suppress polybromination and anhydrous conditions to avoid hydrolysis of intermediates . Solvent choice (e.g., dichloromethane or carbon disulfide) impacts regioselectivity .

(Advanced) How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure when NMR data is inconclusive?

Methodological Answer:

When dynamic effects (e.g., ring puckering) obscure NMR signals (e.g., missing peaks due to rapid exchange, as noted in ), single-crystal X-ray diffraction provides unambiguous structural data.

Data Collection : Use a high-resolution diffractometer (Mo-Kα or Cu-Kα radiation) to collect intensity data.

Structure Solution : Employ SHELXD for phase determination via direct methods or Patterson synthesis.

Refinement : Refine the model with SHELXL, incorporating anisotropic displacement parameters for heavy atoms (e.g., Br) and constraints for dynamic groups.

SHELX’s robustness in handling twinned or high-symmetry crystals makes it ideal for resolving positional uncertainties in the bromomethyl or amino groups .

(Basic) What NMR techniques are critical for confirming the substitution pattern of the bromomethyl and amino groups?

Methodological Answer:

¹H NMR :

- Aromatic Protons : Coupling patterns (e.g., meta/para splitting) identify the amino group’s position.

- Bromomethyl Signal : A singlet at ~4.3–4.5 ppm (CH₂Br) confirms absence of adjacent protons.

¹³C NMR :

- Carbonyl Carbon : A peak at ~200–210 ppm verifies the ketone.

- Quaternary Carbons : Chemical shifts distinguish between ortho, meta, and para substituents.

2D Experiments :

- HSQC/HMBC : Correlate the bromomethyl protons to the aromatic carbons, confirming substitution at C4.

For compounds with dynamic effects (e.g., ), variable-temperature NMR or deuterated solvents can stabilize signals .

(Advanced) How does the bromomethyl group’s reactivity enable applications in cross-coupling or nucleophilic substitution reactions?

Methodological Answer:

The bromomethyl group serves as a versatile electrophilic site:

Suzuki-Miyaura Coupling : React with arylboronic acids (Pd catalysis) to form biaryl systems.

Nucleophilic Substitution : Replace Br with amines, thiols, or alkoxides to generate functionalized intermediates.

Experimental Design :

- Use polar aprotic solvents (DMF, THF) and bases (K₂CO₃) to facilitate SN2 mechanisms.

- Monitor reaction progress via TLC or LC-MS to detect by-products (e.g., elimination to form alkenes).

highlights similar bromoarenes as intermediates in synthesizing triazoles or indole derivatives .

(Basic) What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for Rf ~0.3).

Recrystallization : Dissolve in hot ethanol or acetone, then cool slowly to isolate crystals.

Acid-Base Extraction : Exploit the amino group’s basicity (extract into aqueous HCl, then neutralize).

Impurities like unreacted brominating agents require pre-washes with sodium thiosulfate .

(Advanced) How can DFT calculations predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

Geometry Optimization : Use Gaussian or ORCA to minimize energy at the B3LYP/6-31G(d) level.

Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess electrophilicity (bromomethyl site) or nucleophilicity (amino group).

Docking Studies : Model interactions with enzymes (e.g., kinases) using AutoDock Vina.

demonstrates DFT’s utility in analyzing enone systems’ electronic properties, which can guide functionalization strategies .

(Basic) What precautions are necessary for handling and storing this compound due to its bromomethyl group?

Methodological Answer:

Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent light-induced degradation.

Handling : Use gloves and fume hoods to avoid skin contact or inhalation.

Stability Tests : Monitor via HPLC for decomposition (e.g., hydrolysis to hydroxymethyl derivatives).

and emphasize avoiding moisture and heat to preserve reactivity .

(Advanced) How can this compound serve as a precursor for synthesizing heterocyclic scaffolds (e.g., indoles or triazoles)?

Methodological Answer:

Indole Synthesis : React with hydrazines under Fischer conditions, leveraging the ketone and bromomethyl groups.

Click Chemistry : Use the bromomethyl group in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Example Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.